BU09059

Beschreibung

Eigenschaften

CAS-Nummer |

1541206-05-6 |

|---|---|

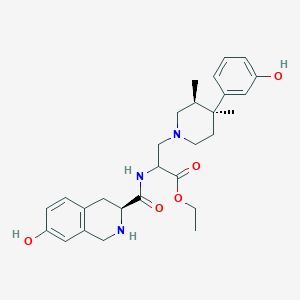

Molekularformel |

C28H37N3O5 |

Molekulargewicht |

495.6 g/mol |

IUPAC-Name |

ethyl 3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate |

InChI |

InChI=1S/C28H37N3O5/c1-4-36-27(35)25(30-26(34)24-13-19-8-9-23(33)12-20(19)15-29-24)17-31-11-10-28(3,18(2)16-31)21-6-5-7-22(32)14-21/h5-9,12,14,18,24-25,29,32-33H,4,10-11,13,15-17H2,1-3H3,(H,30,34)/t18-,24+,25?,28+/m0/s1 |

InChI-Schlüssel |

RKGRJMYCISUSNK-XTNINKNLSA-N |

Isomerische SMILES |

CCOC(=O)C(CN1CC[C@@]([C@H](C1)C)(C)C2=CC(=CC=C2)O)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O |

Kanonische SMILES |

CCOC(=O)C(CN1CCC(C(C1)C)(C)C2=CC(=CC=C2)O)NC(=O)C3CC4=C(CN3)C=C(C=C4)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BU09059; BU-09059; BU 09059. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

BU09059 kappa-opioid receptor antagonist mechanism

An In-depth Technical Guide to the Mechanism of BU09059, a Selective Kappa-Opioid Receptor Antagonist

Introduction

This compound is a potent, selective, and short-acting competitive antagonist of the kappa-opioid receptor (KOR).[1] Developed from the scaffold of JDTic, a long-acting KOR antagonist, this compound was engineered using "soft-drug" principles to possess a more favorable pharmacodynamic profile for therapeutic applications.[2][3] Prototypical KOR antagonists like norbinaltorphimine (B1679850) (norBNI) and JDTic exhibit an unusually long duration of action, inhibiting receptor signaling for weeks after a single dose, which may be undesirable for clinical use.[4][5] This prolonged effect is hypothesized to be linked to mechanisms like c-Jun N-terminal kinase (JNK)-mediated receptor inactivation.[4][6] this compound was designed with a potentially metabolically labile ester group to circumvent this long-lasting action, resulting in a reversible antagonism with a shorter in vivo duration.[2][4] Its high affinity for the KOR, significant selectivity over mu (μ) and delta (δ) opioid receptors, and distinct pharmacodynamic profile make it a critical tool for neuropharmacology research and a potential lead for developing treatments for psychiatric disorders such as depression and addiction.[3][7]

Binding Affinity and Selectivity

The initial characterization of this compound involves determining its binding affinity (Ki) for the three primary opioid receptor subtypes (κ, μ, and δ). This is typically achieved through competitive radioligand binding assays using membranes from cells expressing the specific human opioid receptor subtype. These experiments quantify the concentration of this compound required to displace a radiolabeled ligand, providing the Ki value.

This compound demonstrates a nanomolar affinity for the kappa-opioid receptor, with significantly weaker affinity for the mu and delta subtypes.[2] This confers a high degree of selectivity, a crucial attribute for a targeted therapeutic agent.

Data Presentation: Opioid Receptor Binding Affinities

| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | κ/μ Selectivity (Fold) | κ/δ Selectivity (Fold) |

| This compound | 1.72 | 26.5 | 1060 | 15 | 616 |

Table 1: Binding affinities and selectivity ratios for this compound at human kappa (KOR), mu (MOR), and delta (DOR) opioid receptors. Data derived from competitive binding assays.[1][2]

Functional Antagonism

Beyond simple binding, the functional activity of this compound is defined by its ability to block agonist-induced signaling. The kappa-opioid receptor is a Gi/o-coupled receptor; its activation by an agonist like U50,488 typically inhibits adenylyl cyclase, reduces intracellular cAMP levels, and modulates ion channel activity.[4]

As a competitive antagonist, this compound binds to the KOR but does not initiate this signaling cascade. Instead, it occupies the receptor binding site, preventing agonists from binding and activating the receptor. This functional antagonism is quantified by the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. Functional assays in isolated tissues, such as the guinea pig ileum, demonstrate that this compound potently and selectively antagonizes KOR-mediated effects without any detectable antagonist activity at μ- or δ-receptors at concentrations up to 5 μM.[2][4]

Data Presentation: Functional Antagonist Potency

| Compound | Receptor Target | pA₂ Value |

| This compound | Kappa (κ) | 8.62 |

Table 2: Functional antagonist potency of this compound at the kappa-opioid receptor, determined in isolated guinea pig ileum preparations against the KOR agonist U50,488.[2][8]

Signaling Pathway Mechanism

The mechanism of this compound is centered on its blockade of the canonical KOR signaling pathway. By competitively occupying the receptor, it prevents the G-protein coupling and subsequent downstream signaling cascade that is normally initiated by endogenous (e.g., dynorphin) or exogenous KOR agonists.

In Vivo Pharmacodynamics

In vivo studies are essential to confirm that the molecular mechanism of this compound translates to a functional effect in a whole-organism model. The tail-withdrawal assay in mice is a standard model for assessing the effects of opioid ligands on nociception. In this assay, the KOR agonist U50,488 produces antinociception (a decreased response to a painful stimulus), which is observed as an increased latency to withdraw the tail from warm water.

This compound effectively blocks this U50,488-induced antinociception, demonstrating its functional KOR antagonism in vivo.[2][3] A key finding is its duration of action; unlike norBNI, whose effects can last for weeks, this compound has a much shorter pharmacodynamic profile. Its antagonist effects are observed 1 hour post-injection, peak at 24 hours, and are significantly diminished by 7 days.[2][4]

Data Presentation: In Vivo Antagonist Profile

| Compound | Dose (mg/kg) | Onset of Action | Peak Effect | Duration of Significant Effect |

| This compound | 3 and 10 | ~1 hour | ~24 hours | < 7 days |

| norBNI | 10 | ~1 hour | 7-14 days | > 21 days |

Table 3: Comparison of in vivo pharmacodynamic profiles of this compound and norBNI in the mouse tail-withdrawal assay.[2][4]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

-

Materials: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with human opioid receptors (KOR, MOR, or DOR), [³H]-diprenorphine (a non-selective opioid radioligand), test compound (this compound), and filtration buffer.

-

Methodology:

-

Cell membranes are incubated with a fixed concentration of [³H]-diprenorphine and varying concentrations of the unlabeled test compound, this compound.

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

-

The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Data are analyzed using non-linear regression to calculate the IC₅₀ (the concentration of this compound that inhibits 50% of specific [³H]-diprenorphine binding), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization of this compound: a novel potent selective κ-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collection - Characterization of this compound: A Novel Potent Selective 뼉Receptor Antagonist - ACS Chemical Neuroscience - Figshare [acs.figshare.com]

- 6. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What are κ opioid receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

The Pharmacology of BU09059: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BU09059 is a novel, potent, and selective antagonist of the kappa-opioid receptor (KOR).[1][2][3][4][5][6][7][8][9] Developed from the scaffold of JDTic, a known long-acting KOR antagonist, this compound was designed based on "soft drug" principles to have a shorter duration of action, a potentially more desirable characteristic for therapeutic applications.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its receptor binding affinity, in vitro functional activity, and in vivo effects. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and development.

Introduction

The kappa-opioid receptor system is implicated in a range of physiological and pathological processes, including pain, mood, and addiction.[1][2][10][11] Antagonists of the KOR are of significant interest as potential therapeutics for depression, anxiety, and substance use disorders.[1][2][11] However, many existing KOR antagonists, such as norbinaltorphimine (B1679850) (norBNI) and JDTic, exhibit an unusually long duration of action, which may be undesirable for clinical use.[1][2][3] this compound was synthesized to address this limitation, offering a potent and selective KOR antagonist with a shorter pharmacodynamic profile.[1][2][3][4]

Receptor Binding Affinity

The binding affinity of this compound for opioid receptors was determined using competitive radioligand binding assays. These experiments are crucial for establishing the selectivity profile of the compound.

Data Presentation

| Compound | KOR Ki (nM) | µ-OR Ki (nM) | δ-OR Ki (nM) | KOR/µ-OR Selectivity | KOR/δ-OR Selectivity |

| This compound | 1.72 | 26.5 | 1060 | 15-fold | 616-fold |

Data summarized from Casal-Dominguez et al., 2014.[1][2][7]

Experimental Protocols

Competitive Radioligand Binding Assay

-

Radioligand: [3H]-diprenorphine, a non-selective opioid antagonist, is commonly used to label all three opioid receptor subtypes.

-

Tissue Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant µ, δ, or κ opioid receptors are typically used.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [3H]-diprenorphine and varying concentrations of the competing ligand (this compound).

-

The incubation is carried out at room temperature for a specified time, typically 60-90 minutes, to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Activity

The antagonist potency of this compound was assessed in isolated tissue preparations, a classic pharmacological method to determine the functional activity of a drug.

Data Presentation

| Compound | KOR pA2 | µ-OR Antagonism | δ-OR Antagonism |

| This compound | 8.62 | No significant antagonism | No significant antagonism |

Data summarized from Casal-Dominguez et al., 2014.[1][2][5][6]

Experimental Protocols

Isolated Guinea Pig Ileum Assay

-

Tissue: The myenteric plexus-longitudinal muscle of the guinea pig ileum is rich in both µ and κ opioid receptors.

-

Setup: A segment of the ileum is suspended in an organ bath containing Krebs buffer, maintained at 37°C, and aerated with 95% O2/5% CO2. The tissue is electrically stimulated to induce twitch contractions.

-

Procedure:

-

A cumulative concentration-response curve to a KOR agonist (e.g., U-50,488) is established to determine its EC50.

-

The tissue is then incubated with a fixed concentration of this compound for a predetermined period.

-

A second concentration-response curve to the KOR agonist is then generated in the presence of this compound.

-

The rightward shift in the agonist concentration-response curve is used to calculate the pA2 value, which is a measure of the antagonist's potency. A higher pA2 value indicates greater potency.

-

-

Selectivity: The same protocol is repeated using µ-OR (e.g., DAMGO) and δ-OR (e.g., DPDPE) selective agonists to assess for antagonist activity at these receptors. This compound showed no significant antagonist activity at µ and δ opioid receptors.[1]

In Vivo Pharmacology

The in vivo effects of this compound were evaluated in preclinical models to assess its ability to block KOR-mediated responses and to determine its duration of action.

Key Findings

-

Antinociception Blockade: this compound effectively blocked the antinociceptive effects of the KOR agonist U-50,488 in the mouse tail-withdrawal assay.[1][2][3][4]

-

Duration of Action: In contrast to the long-acting KOR antagonist norBNI, which can block KORs for weeks, this compound exhibited a significantly shorter duration of action. Its antagonist effects were observed at 1 hour and peaked around 24 hours post-administration, with a marked reduction by 7 days.[1][2]

Experimental Protocols

Mouse Tail-Withdrawal Assay

-

Animals: Male CD-1 mice are commonly used for this assay.

-

Procedure:

-

A baseline tail-withdrawal latency is determined by immersing the distal portion of the mouse's tail in a warm water bath (e.g., 52°C) and measuring the time to tail flick. A cut-off time is set to prevent tissue damage.

-

Mice are pre-treated with either vehicle or this compound at various doses (e.g., 3 and 10 mg/kg, s.c.).

-

After a specified time, the KOR agonist U-50,488 is administered.

-

The tail-withdrawal latency is measured again at different time points after U-50,488 administration.

-

-

Endpoint: A significant reduction in the antinociceptive effect of U-50,488 (i.e., a decrease in tail-withdrawal latency compared to the U-50,488 alone group) indicates KOR antagonist activity.

Signaling Pathways & Experimental Workflows

Signaling Pathway of KOR Antagonism by this compound

The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[10] Agonist binding to the KOR leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This compound, as a competitive antagonist, binds to the KOR but does not elicit a signaling response. Instead, it prevents the binding and subsequent signaling of endogenous (e.g., dynorphin) and exogenous KOR agonists.

Caption: KOR antagonism by this compound.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of this compound involves a series of experiments to determine its binding affinity and functional potency at opioid receptors.

Caption: In vitro characterization workflow.

Experimental Workflow for In Vivo Characterization

The in vivo characterization of this compound aims to confirm its antagonist activity and determine its duration of action in a living organism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kappa Receptors – Opioid Peptides [sites.tufts.edu]

- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 7. medkoo.com [medkoo.com]

- 8. This compound | KOR antagonist | Probechem Biochemicals [probechem.com]

- 9. Item - Characterization of this compound: A Novel Potent Selective 뼉Receptor Antagonist - figshare - Figshare [figshare.com]

- 10. [3H]diprenorphine receptor binding in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by mu-opioid receptor antagonists in the presence of, and following exposure to, morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity and Selectivity Profile of BU09059

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of BU09059, a potent and selective kappa-opioid receptor (KOR) antagonist. The information presented herein is curated for professionals in the fields of pharmacology and drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Introduction

This compound is a novel trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl) piperidine (B6355638) derivative based on the structure of JDTic.[1][2] It was designed using soft-drug principles to create a KOR antagonist with a shorter duration of action in vivo compared to prototypical antagonists like nor-Binaltorphimine (nor-BNI).[1][2] Kappa-opioid receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins, are a significant target for therapeutic agents aimed at treating a variety of disorders, including addiction, depression, and pain.[2]

Binding Affinity and Selectivity Profile

This compound exhibits a high binding affinity for the kappa-opioid receptor with significant selectivity over mu (μ) and delta (δ) opioid receptors.[1][2] Quantitative analysis of its binding profile reveals a nanomolar affinity for the KOR.[1][2]

Table 1: Opioid Receptor Binding Affinity of this compound [1][2]

| Receptor Subtype | Ki (nM) |

| Kappa (κ) | 1.72 ± 4.38 |

| Mu (μ) | 25.8 (calculated) |

| Delta (δ) | 1059 (calculated) |

Table 2: Selectivity Ratios of this compound [1][2]

| Selectivity Ratio | Fold-Selectivity |

| κ/μ | 15 |

| κ/δ | 616 |

In functional assays, this compound acts as a potent and selective KOR antagonist with a pA2 value of 8.62.[1][2][3][4] Notably, it displayed no significant antagonist activity at μ- and δ-opioid receptors in isolated tissue preparations at concentrations up to 5 μM.[1][2]

Experimental Protocols

The binding affinity and functional activity of this compound were determined using established in vitro assays.

3.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for kappa, mu, and delta opioid receptors.

-

Method: Competitive radioligand binding assays were performed using cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa, mu, or delta opioid receptor.

-

Procedure:

-

Cell membranes were incubated with a specific radioligand ([³H]-diprenorphine) and varying concentrations of the competing ligand (this compound).

-

Following incubation, the bound and free radioligand were separated by rapid filtration.

-

The amount of bound radioactivity was quantified using liquid scintillation counting.

-

IC50 values (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) were determined from competition curves.

-

Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[5]

-

3.2. Isolated Tissue Preparations (Functional Antagonism)

-

Objective: To assess the functional antagonist activity of this compound at the kappa-opioid receptor.

-

Method: The guinea pig ileum preparation, a classical pharmacological model rich in KORs, was utilized.

-

Procedure:

-

Segments of the guinea pig ileum were mounted in an organ bath and electrically stimulated to induce contractions.

-

The KOR agonist U50,488 was added to the bath to inhibit the electrically evoked contractions.

-

Cumulative concentration-response curves for U50,488 were generated in the absence and presence of increasing concentrations of this compound.

-

The antagonist potency of this compound was quantified by determining the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.[1][5]

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the kappa-opioid receptor signaling pathway and the general workflow for determining binding affinity.

Molecular Interactions

In silico molecular docking studies have provided insights into the binding mode of this compound with the kappa-opioid receptor. These studies suggest that the higher affinity of this compound compared to its analogue BU09057 is due to more favorable binding energies with key residues in the receptor's binding pocket, such as Asp138 and Tyr139.[6] The calculated binding free energy (ΔGbind) for this compound is significantly lower (-33.84 kcal/mol) than that of BU09057 (-14.56 kcal/mol), which is consistent with the experimentally determined Ki values.[6]

Conclusion

This compound is a high-affinity kappa-opioid receptor antagonist with a favorable selectivity profile over mu and delta-opioid receptors. Its potent antagonist activity, demonstrated in both radioligand binding and functional assays, combined with its shorter duration of action in vivo, makes it a valuable research tool and a promising lead compound for the development of therapeutics targeting the kappa-opioid system. The detailed experimental protocols and understanding of its molecular interactions provide a solid foundation for further investigation and drug development efforts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. receptors | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. openscienceonline.com [openscienceonline.com]

BU09059: A Technical Guide to its Chemical Structure and Pharmacological Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BU09059 is a potent and selective antagonist of the kappa-opioid receptor (KOR), a key target in the development of therapeutics for a range of psychiatric disorders, including depression, anxiety, and substance use disorders.[1][2][3][4] Developed as a shorter-acting alternative to long-lasting KOR antagonists like JDTic and norbinaltorphimine (B1679850) (norBNI), this compound offers a more reversible pharmacological profile, making it a valuable tool for both preclinical research and potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure and pharmacological properties of this compound, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound, with the IUPAC name ethyl 2-{[(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate, is a derivative of the potent KOR antagonist JDTic.[5] Its chemical structure is characterized by a trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine moiety, which is crucial for its interaction with opioid receptors.

Chemical Structure of this compound

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | ethyl 2-{[(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate | [5] |

| Chemical Formula | C28H37N3O5 | [5] |

| Molecular Weight | 495.62 g/mol | [5] |

| CAS Number | 1541206-05-6 | [5] |

| SMILES String | CCOC(=O)C(CN1CC--INVALID-LINK--(--INVALID-LINK--C1)c2cccc(O)c2)NC(=O)[C@H]3Cc4ccc(O)cc4CN3 | |

| Appearance | Solid | [6] |

| Solubility | 10 mM in DMSO | [6] |

Pharmacological Properties

This compound is a high-affinity antagonist of the kappa-opioid receptor with significant selectivity over mu (μ) and delta (δ) opioid receptors.

Opioid Receptor Binding Affinities of this compound

| Receptor | Ki (nM) | Selectivity (fold) |

| Kappa (κ) | 1.72 | - |

| Mu (μ) | 26.5 | 15-fold (κ vs μ) |

| Delta (δ) | 1060 | 616-fold (κ vs δ) |

Data from Casal-Dominguez et al., 2014[1][2][3]

Functional Activity

In functional assays, this compound acts as a potent and selective KOR antagonist.[1][2][3][6][7] It effectively blocks the effects of KOR agonists, such as U-50,488, both in vitro and in vivo.[1][2][3] Notably, this compound demonstrates a shorter duration of action compared to other KOR antagonists like norBNI, with its antagonist effects significantly diminished by 7 days post-administration in animal models.[1][2]

| Assay | Parameter | Value |

| Isolated Guinea Pig Ileum | pA2 | 8.62 |

Data from Casal-Dominguez et al., 2014[1][2][3]

Mechanism of Action and Signaling Pathway

As a KOR antagonist, this compound blocks the intracellular signaling cascade typically initiated by the binding of endogenous KOR agonists like dynorphin. Kappa-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Agonist binding to the KOR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels. By binding to the KOR without activating it, this compound prevents this signaling cascade.

Caption: Signaling pathway of the kappa-opioid receptor and the antagonistic action of this compound.

Experimental Protocols

The characterization of this compound has been primarily described in the work of Casal-Dominguez et al. (2014). The following are summaries of the key experimental protocols employed.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Antinociception Assay (Tail-Withdrawal Test)

This assay assesses the ability of a compound to block the analgesic effects of a KOR agonist in a living animal.

Caption: Workflow for an in vivo antinociception assay.

Synthesis

The synthesis of this compound starts from (+)-(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine and involves a multi-step process that is detailed in the supporting information of the primary literature.[1]

Conclusion

This compound is a well-characterized, potent, and selective kappa-opioid receptor antagonist with a shorter duration of action than previously developed antagonists. Its unique pharmacological profile makes it an invaluable research tool for elucidating the role of the KOR system in various physiological and pathological processes. Furthermore, its reversible antagonism suggests potential for development as a therapeutic agent for psychiatric disorders where long-term receptor blockade may be undesirable. This guide provides a foundational understanding of this compound for researchers and drug development professionals interested in leveraging its properties for their studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of this compound: a novel potent selective κ-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Characterization of this compound: A Novel Potent Selective 뼉Receptor Antagonist - ACS Chemical Neuroscience - Figshare [acs.figshare.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound | KOR antagonist | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

BU09059: A Technical Guide to a Reversible Kappa-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BU09059 is a potent and selective antagonist of the kappa-opioid receptor (KOR) with a distinguishing characteristic: a shorter duration of action compared to prototypical KOR antagonists like norbinaltorphimine (B1679850) (nor-BNI).[1][2][3] This reversibility presents a significant advantage for its potential therapeutic use in a range of psychiatric disorders.[3][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, the experimental protocols for its characterization, and the underlying signaling pathways it modulates.

Introduction

The kappa-opioid receptor system is implicated in mood, stress, and addiction, making KOR antagonists promising therapeutic agents.[3][5] However, the long-lasting, sometimes irreversible, effects of early KOR antagonists have limited their clinical development.[3] this compound, a derivative of the potent KOR antagonist JDTic, was designed based on "soft-drug" principles to incorporate a potentially metabolically labile ester group, aiming for a shorter duration of action while maintaining high affinity and selectivity for the KOR.[3][6]

Pharmacological Profile

This compound exhibits nanomolar affinity for the kappa-opioid receptor and demonstrates significant selectivity over mu (µ) and delta (δ) opioid receptors.[1][2][3] In vitro and in vivo studies have confirmed its potent antagonist activity.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and comparator compounds.

Table 1: Opioid Receptor Binding Affinity (Ki, nM) [1][7]

| Compound | KOR (Ki, nM) | MOR (Ki, nM) | DOR (Ki, nM) | Selectivity (KOR vs. MOR) | Selectivity (KOR vs. DOR) |

| This compound | 1.72 | 26.5 | 1060 | ~15-fold | ~616-fold |

| nor-BNI | - | - | - | - | - |

| JDTic | 0.3 | - | - | 570-fold (mu/kappa) | >16600-fold (delta/kappa) |

Table 2: In Vitro Antagonist Potency (pA2) [1][3]

| Compound | KOR (pA2) |

| This compound | 8.62 |

Table 3: In Vivo Antagonist Activity [1][3]

| Compound | Doses Tested (mg/kg) | Effect | Duration of Action |

| This compound | 3 and 10 | Significantly blocked U50,488-induced antinociception | Shorter-acting than nor-BNI |

| nor-BNI | - | Blocks U50,488-induced antinociception | Long-acting (weeks) |

Experimental Protocols

This section details the methodologies used to characterize this compound.

Synthesis of this compound

The synthesis of this compound originates from the precursor (+)-(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine.[1] A general synthetic approach for such derivatives involves the alkylation of a metalloenamine formed from 1,3-dimethyl-4-piperidinone, followed by a series of conversions to yield the desired trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core structure.[2]

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors.

-

Objective: To measure the ability of this compound to displace a radiolabeled ligand from opioid receptors.

-

Materials:

-

Receptor Source: Cell membranes expressing human opioid receptors (e.g., from CHO or HEK293 cells).[8]

-

Radioligand: [³H]-diprenorphine, a non-selective opioid antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., naloxone).[7]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[8]

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

-

-

Procedure:

-

Incubation: Incubate receptor-containing membranes with a fixed concentration of [³H]-diprenorphine and varying concentrations of this compound.[8]

-

Control Groups:

-

Incubation Conditions: Incubate at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[7][8]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and unbound radioligand.[8]

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[8]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[8]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) from a dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.[8]

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.

-

Objective: To determine the antagonist potency (pA₂) of this compound at the KOR.

-

Materials:

-

Receptor Source: Cell membranes expressing the kappa-opioid receptor.[9]

-

Radioligand: [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[10]

-

Agonist: A selective KOR agonist (e.g., U-50,488).

-

Test Compound: this compound.

-

Assay Buffer: Containing GDP and Mg²⁺.[11]

-

Filtration Apparatus or Scintillation Proximity Assay (SPA) beads.

-

Scintillation Counter.

-

-

Procedure:

-

Incubation: Incubate membranes with a fixed concentration of KOR agonist, [³⁵S]GTPγS, and varying concentrations of this compound.[12]

-

Incubation Conditions: Incubate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).[12][13]

-

Termination and Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration or SPA technology.[12]

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes.[12]

-

Data Analysis: Generate dose-response curves for the agonist in the absence and presence of different concentrations of this compound. Calculate the pA₂ value from a Schild plot to quantify the antagonist potency.

-

Signaling Pathways and Visualizations

The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1][3] Antagonism by this compound blocks the downstream signaling cascades typically initiated by agonist binding.

KOR Antagonist Signaling Pathway

Experimental Workflow for this compound Characterization

Conclusion

This compound is a valuable pharmacological tool for investigating the kappa-opioid receptor system and holds promise as a therapeutic candidate due to its potent, selective, and reversible antagonist profile. Its shorter duration of action compared to earlier KOR antagonists may offer a superior safety and tolerability profile in clinical applications for psychiatric disorders. Further research into its pharmacokinetics and metabolism will be crucial for its continued development.

References

- 1. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Duration of Action of a Broad Range of Selective κ-Opioid Receptor Antagonists Is Positively Correlated with c-Jun N-Terminal Kinase-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 10. benchchem.com [benchchem.com]

- 11. Syntheses of carbon-11 labeled piperidine esters as potential in vivo substrates for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Understanding the Short Duration of Action of BU09059: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological characteristics of BU09059, a selective kappa-opioid receptor (KOR) antagonist, with a specific focus on the mechanisms contributing to its short duration of action. This property distinguishes it from prototypical long-acting KOR antagonists like norbinaltorphimine (B1679850) (norBNI) and JDTic, making it a valuable tool for research and a potential lead for therapeutic development where prolonged receptor blockade is undesirable.

Introduction to this compound

This compound is a novel trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl) piperidine (B6355638) derivative developed as an analog of JDTic.[1][2][3] Unlike its predecessors, which can inhibit KOR signaling for weeks after a single administration, this compound was designed based on "soft-drug" principles to incorporate a metabolically labile group, aiming for a shorter pharmacodynamic profile.[1][2][3] The kappa-opioid system, involving the KOR and its endogenous ligand dynorphin, is implicated in stress, mood, and addiction, making KOR antagonists a promising area for therapeutic development.[1][4] However, the exceptionally long duration of action of early antagonists has limited their clinical feasibility.[1][2][3] this compound addresses this limitation, retaining high affinity and selectivity for the KOR but with a significantly shorter in vivo activity.[1][2]

Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo experiments, demonstrating its potency and selectivity as a KOR antagonist.

Receptor Binding Affinity and Selectivity

This compound exhibits a high affinity for the kappa-opioid receptor with excellent selectivity over mu (μ) and delta (δ) opioid receptors. Its binding profile, compared to other KOR antagonists, is summarized below.

| Compound | KOR Kᵢ (nM) | μOR Kᵢ (nM) | δOR Kᵢ (nM) | κ/μ Selectivity | κ/δ Selectivity |

| This compound | 1.72 | 25.8 | 1060 | 15-fold | 616-fold |

| norBNI | 0.16 | 13.9 | 16.3 | 87-fold | 102-fold |

| JDTic | 0.41 | 4.9 | - | 12-fold | - |

Table 1: Opioid Receptor Binding Affinities and Selectivities. Data compiled from Casal-Dominguez et al., 2014.[1][4]

Functional Antagonist Potency

In functional assays using isolated guinea pig ileum, this compound acts as a potent and selective KOR antagonist. It effectively blocks the action of KOR agonists with a pA₂ value of 8.62.[1][2][5] Notably, it showed no significant antagonist activity at μ- or δ-receptors at concentrations up to 5 μM, confirming its high selectivity in a functional context.[1][4]

| Compound | KOR pA₂ | μOR pA₂ |

| This compound | 8.62 | Negligible |

| BU09057 | 6.87 | 7.01 |

| BU09058 | 6.76 | 7.03 |

Table 2: Functional Antagonist Potency (pA₂) in Isolated Guinea Pig Ileum. A higher pA₂ value indicates greater antagonist potency. Data from Casal-Dominguez et al., 2014.[1][4]

In Vivo Duration of Action

The key feature of this compound is its short duration of action compared to the prototypic long-acting antagonist norBNI. In vivo studies in mice using the U50,488-induced antinociception model (tail-withdrawal assay) demonstrate this distinct pharmacodynamic profile.

-

Onset of Action : this compound shows a rapid onset, effectively blocking the KOR agonist U50,488 within 1 hour of administration.[1][4]

-

Peak Effect : The peak antagonist effect of this compound is observed at 24 hours post-injection.[1][4]

-

Duration : The antagonist activity of this compound is significantly diminished by day 7. In contrast, norBNI's effects peak between 7 and 14 days and can persist for up to 21 days.[1][4]

| Time Point | This compound (3 & 10 mg/kg) | norBNI (3 & 10 mg/kg) |

| 1 Hour | Significant Blockade | Significant Blockade |

| 24 Hours | Peak Blockade | Continued Blockade |

| 7 Days | Significantly Diminished | Peak Blockade |

| 14 Days | No Significant Blockade | Continued Blockade |

Table 3: Comparative In Vivo Duration of KOR Antagonism.[1][4]

Proposed Mechanisms for Short Duration of Action

The shorter duration of action of this compound is attributed to specific structural modifications compared to the long-acting antagonist JDTic. Two primary hypotheses have been proposed.[1][4]

-

Metabolic Lability : this compound was designed with an ester group, which is a potential "metabolic hotspot." This ester moiety is susceptible to hydrolysis by esterase enzymes in the body, leading to faster metabolism and clearance of the compound. This contrasts with the more metabolically stable amide structure found in longer-acting antagonists.[1][4]

-

Structural Differences : this compound lacks the isopropyl group present in JDTic. This structural change may reduce non-specific binding or tissue accumulation, contributing to a more rapid clearance from the brain and a shorter residence time at the receptor.[1][4]

Further pharmacokinetic studies are needed to fully elucidate the metabolic pathways and clearance rates of this compound and its metabolites.[1][4]

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated.

Caption: Canonical KOR signaling pathway and the antagonistic action of this compound.

Caption: Experimental workflow for characterizing this compound's duration of action.

Caption: Proposed structural basis for the short duration of action of this compound.

Experimental Protocols

Radioligand Binding Assays

-

Objective : To determine the binding affinity (Kᵢ) of this compound for κ, μ, and δ opioid receptors.

-

Preparation : Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human opioid receptor subtypes were used.

-

Procedure : [³H]-diprenorphine, a non-selective opioid antagonist radioligand, was used in competition binding assays. Increasing concentrations of this compound were incubated with the cell membranes and the radioligand.

-

Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The Kᵢ value was then calculated using the Cheng-Prusoff equation. Selectivity was determined by the ratio of Kᵢ values (Kᵢ μOR / Kᵢ KOR and Kᵢ δOR / Kᵢ KOR).[1]

Isolated Tissue Functional Assays

-

Objective : To determine the functional antagonist potency (pA₂) of this compound at the KOR.

-

Preparation : The guinea pig ileum, which is rich in KORs, was isolated and mounted in an organ bath. Electrically evoked muscle contractions were measured.

-

Procedure : The inhibitory effect of a selective KOR agonist on muscle contractions was measured to establish a baseline concentration-response curve. The assay was then repeated in the presence of fixed concentrations of this compound.

-

Analysis : A Schild analysis was performed on the parallel rightward shift in the agonist concentration-response curve caused by this compound. The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve, was calculated to quantify antagonist potency.[1]

In Vivo Tail-Withdrawal Assay

-

Objective : To assess the in vivo KOR antagonist activity and duration of action of this compound.

-

Subjects : Adult CD-1 mice were used.[4]

-

Procedure :

-

Mice were injected intraperitoneally (i.p.) with this compound (e.g., 3 and 10 mg/kg) or the long-acting antagonist norBNI.[1]

-

At various time points after antagonist administration (e.g., 1 hour, 24 hours, 7 days, 14 days), mice were challenged with an i.p. injection of the selective KOR agonist U50,488.[1]

-

The antinociceptive effect (an indicator of KOR activation) was measured by recording the latency of the mouse to withdraw its tail from a warm water bath (52°C). A longer latency indicates a greater antinociceptive effect.

-

-

Analysis : The ability of this compound to block the U50,488-induced increase in tail-withdrawal latency was quantified. A return of the U50,488 effect to baseline levels indicated the cessation of antagonist activity.[1]

Conclusion

This compound is a potent and selective KOR antagonist with a distinctively short duration of action in vivo. This characteristic, which contrasts sharply with first-generation KOR antagonists, is likely due to structural features, specifically an ester moiety and the absence of an isopropyl group, that promote more rapid metabolism and clearance. These properties make this compound a valuable pharmacological tool for elucidating the role of the kappa-opioid system and a promising scaffold for the development of clinically viable therapeutics for mood and substance use disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Characterization of this compound: a novel potent selective κ-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

BU09059: A Technical Guide for the Study of Kappa-Opioid System Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BU09059, a potent and selective kappa-opioid receptor (KOR) antagonist. This document details its pharmacological profile, experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.

Core Concepts: The Kappa-Opioid System and the Role of this compound

The kappa-opioid receptor (KOR) system, a key component of the endogenous opioid system, is implicated in a range of physiological and pathological processes, including pain, mood, addiction, and stress responses.[1] KORs are G protein-coupled receptors (GPCRs) that are activated by endogenous dynorphin (B1627789) peptides.[1] Activation of KORs is associated with dysphoria and aversive states, making KOR antagonists a promising therapeutic target for the treatment of depression, anxiety, and substance use disorders.[1][2]

This compound is a novel, potent, and selective KOR antagonist.[2][3][4][5][6] It is a derivative of JDTic, designed with "soft-drug" principles to have a shorter duration of action in vivo compared to other KOR antagonists like nor-binaltorphimine (nor-BNI).[2][3][4] This characteristic makes this compound a valuable research tool for elucidating the acute roles of the KOR system and a potential lead compound for the development of therapeutics with a more favorable pharmacokinetic profile.[3][4]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity and functional antagonist potency of this compound at opioid receptors.

Table 1: Opioid Receptor Binding Affinity of this compound

| Ligand | Receptor | Ki (nM) | Selectivity (fold) | Cell Line | Radioligand | Reference |

| This compound | Kappa (κ) | 1.72 ± 4.38 | - | CHO-κ | [3H]-diprenorphine | [3] |

| Mu (μ) | 25.8 | 15 (κ/μ) | C6-μ | [3H]-diprenorphine | [3] | |

| Delta (δ) | 1059 | 616 (κ/δ) | C6-δ | [3H]-diprenorphine | [3] |

Ki values represent the mean ± SEM of three independent experiments performed in triplicate.[4]

Table 2: Functional Antagonist Potency of this compound

| Ligand | Receptor | pA2 | Agonist | Tissue Preparation | Reference |

| This compound | Kappa (κ) | 8.62 | U50,488 | Guinea Pig Ileum | [3][5][6] |

| Mu (μ) | No antagonist effect up to 5 μM | DAMGO | Mouse Vas Deferens | [3][4] | |

| Delta (δ) | No antagonist effect up to 5 μM | DPDPE | Mouse Vas Deferens | [3][4] |

The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.[3]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies involved in studying this compound, the following diagrams illustrate key signaling pathways and experimental workflows.

Figure 1: Canonical Kappa-Opioid Receptor Signaling Pathway

Figure 2: Workflow for In Vitro Characterization of this compound

Figure 3: Pharmacological Profile of this compound

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Competitive Radioligand Binding Assay

This protocol is adapted from the methods used to determine the binding affinity of this compound for kappa, mu, and delta opioid receptors.[3][4]

-

Objective: To determine the inhibitory constant (Ki) of this compound at the kappa, mu, and delta opioid receptors.

-

Materials:

-

Cell Membranes: CHO cells stably expressing the human kappa-opioid receptor (CHO-κ), C6 glioma cells expressing the rat mu-opioid receptor (C6-μ), and C6 glioma cells expressing the rat delta-opioid receptor (C6-δ).[3]

-

Radioligand: [3H]-diprenorphine (a non-selective opioid antagonist).[3]

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[6]

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter.

-

-

Procedure:

-

Membrane Preparation:

-

Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 48,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA protein assay).

-

Store membrane aliquots at -80°C until use.

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-diprenorphine (final concentration ~0.2 nM), and 100 µL of membrane suspension (10-20 µg protein).[3]

-

Non-specific Binding: 50 µL of 10 µM Naloxone, 50 µL of [3H]-diprenorphine, and 100 µL of membrane suspension.

-

Competition: 50 µL of varying concentrations of this compound (e.g., 10-11 M to 10-5 M), 50 µL of [3H]-diprenorphine, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Functional Antagonism Assay in Isolated Guinea Pig Ileum

This protocol is based on the methodology used to determine the KOR antagonist potency of this compound.[3]

-

Objective: To determine the pA2 value of this compound at the kappa-opioid receptor.

-

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1), maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

KOR Agonist: U50,488.

-

Test Antagonist: this compound.

-

Isolated organ bath system with isometric force transducers.

-

-

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and excise a section of the terminal ileum.

-

Remove the longitudinal muscle with the myenteric plexus attached.

-

Mount the tissue strip in an organ bath containing Krebs-Henseleit solution under a resting tension of 1 g.

-

Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Electrical Field Stimulation:

-

Stimulate the tissue with trains of pulses (e.g., 0.1 Hz, 0.5 ms (B15284909) pulse width, supramaximal voltage) to elicit twitch contractions.

-

-

Concentration-Response Curve (Control):

-

Once stable twitch responses are obtained, add cumulative concentrations of U50,488 to the organ bath to generate a control concentration-response curve for the inhibition of twitch contractions.

-

Wash the tissue to allow recovery to baseline.

-

-

Antagonist Incubation:

-

Add a single concentration of this compound to the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes).

-

-

Concentration-Response Curve (in the presence of Antagonist):

-

In the continued presence of this compound, generate a second cumulative concentration-response curve for U50,488.

-

-

Repeat steps 3-5 with different concentrations of this compound.

-

-

Data Analysis:

-

Plot the log concentration of U50,488 versus the percentage inhibition of the twitch response for both the control and antagonist-treated conditions.

-

Determine the EC50 values for U50,488 in the absence and presence of each concentration of this compound.

-

Calculate the dose ratio (DR), which is the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence.

-

Construct a Schild plot by plotting log(DR-1) against the log molar concentration of this compound. The x-intercept of the linear regression of this plot provides the pA2 value.

-

Functional Selectivity Assay in Mouse Vas Deferens

This protocol is adapted from the methods used to assess the functional activity of this compound at mu- and delta-opioid receptors.[3][4]

-

Objective: To determine if this compound has any antagonist activity at mu- and delta-opioid receptors.

-

Materials:

-

Male CD-1 mice.

-

Physiological salt solution (e.g., Krebs-Henseleit or similar), maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

MOR Agonist: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).

-

DOR Agonist: DPDPE ([D-Pen², D-Pen⁵]-enkephalin).

-

Test Compound: this compound.

-

Isolated organ bath system with isometric force transducers.

-

-

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a mouse and dissect the vasa deferentia.

-

Mount each vas deferens in an organ bath containing physiological salt solution under a resting tension of 0.5 g.

-

Allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Electrical Field Stimulation:

-

Stimulate the tissues with trains of pulses (e.g., 0.1 Hz, 1 ms pulse width, supramaximal voltage) to elicit twitch contractions.

-

-

Concentration-Response Curves (Control):

-

In separate tissues, generate cumulative concentration-response curves for DAMGO (for MOR) and DPDPE (for DOR) to establish their inhibitory effects on twitch contractions.

-

Wash the tissues to allow recovery.

-

-

Antagonist Incubation:

-

Concentration-Response Curves (in the presence of this compound):

-

In the continued presence of this compound, generate second cumulative concentration-response curves for DAMGO and DPDPE.

-

-

-

Data Analysis:

-

Compare the concentration-response curves for DAMGO and DPDPE in the absence and presence of this compound.

-

A significant rightward shift in the concentration-response curve would indicate antagonist activity. The absence of a significant shift, as was observed for this compound, indicates a lack of antagonist activity at the tested concentration.[3][4]

-

Conclusion

This compound is a well-characterized, potent, and selective kappa-opioid receptor antagonist with a shorter duration of action in vivo than prototypical KOR antagonists. Its high affinity and selectivity for the KOR, coupled with its lack of functional activity at mu- and delta-opioid receptors, make it an invaluable tool for researchers investigating the role of the kappa-opioid system in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of KOR function and in the development of novel therapeutics.

References

- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 2. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Potential of BU09059 in Psychiatric Disorders: A Preclinical Overview

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The kappa-opioid receptor (KOR) system has emerged as a critical modulator of stress, mood, and reward pathways, making it a compelling target for the development of novel therapeutics for psychiatric disorders. Activation of the KOR by its endogenous ligand, dynorphin, is associated with dysphoria, anhedonia, and pro-depressive states. Consequently, KOR antagonists are being actively investigated for their potential in treating major depressive disorder, anxiety disorders, and substance use disorders. A significant challenge in the clinical development of early KOR antagonists, such as JDTic and norbinaltorphimine (B1679850) (norBNI), has been their exceptionally long duration of action, which can complicate dosing and clinical management. To address this, BU09059 was developed as a potent, selective, and shorter-acting KOR antagonist. This technical guide provides a comprehensive overview of the preclinical research on this compound, summarizing its pharmacological profile, and discussing its therapeutic potential for psychiatric disorders based on the established role of the KOR system in relevant preclinical models.

Core Pharmacology of this compound

This compound is a novel, non-peptide small molecule designed as a reversible antagonist of the KOR. Its development was aimed at retaining the high affinity and selectivity of previous KOR antagonists while introducing a shorter duration of action in vivo.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies characterizing the pharmacological profile of this compound.

Table 1: Opioid Receptor Binding Affinity of this compound [1][2]

| Receptor | Kᵢ (nM) |

| Kappa (κ) | 1.72 |

| Mu (μ) | 26.5 |

| Delta (δ) | 1060 |

Kᵢ represents the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.

Table 2: In Vitro and In Vivo Antagonist Potency of this compound [1][2]

| Assay | Parameter | Value |

| Guinea Pig Ileum Functional Assay | pA₂ | 8.62 |

| U50,488-Induced Antinociception in Mice (10 mg/kg) | Blockade Duration | Peak at 24h, diminished by 7 days |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Mechanism of Action: Kappa-Opioid Receptor Antagonism

This compound exerts its effects by competitively blocking the binding of endogenous dynorphins to the KOR, a G-protein coupled receptor (GPCR). Canonically, KOR activation leads to the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in neuronal hyperpolarization and reduced neurotransmitter release. By antagonizing the KOR, this compound is hypothesized to disinhibit these pathways, thereby counteracting the dysphoric and pro-depressive effects associated with KOR activation.

Signaling Pathway of KOR Antagonism

References

BU09059: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BU09059, a potent and selective kappa-opioid receptor (KOR) antagonist, as a valuable tool for neuroscience research. This document details its pharmacological profile, experimental protocols for its use, and its applications in studying the role of the KOR system in various neurological processes and disorders.

Core Concepts: Understanding this compound

This compound is a novel, selective antagonist of the kappa-opioid receptor (KOR).[1][2][3][4][5][6] Developed as an analog of JDTic, it was designed to retain high affinity and selectivity for the KOR while exhibiting a shorter duration of action in vivo compared to prototypical KOR antagonists like norbinaltorphimine (B1679850) (norBNI).[5][6] This characteristic makes this compound a particularly useful tool for researchers, allowing for more precise temporal control in experiments and reducing the long-lasting receptor blockade that can complicate the interpretation of results.[5][6] The KOR system is implicated in a range of neurological functions and disorders, including stress, anxiety, depression, and addiction, making selective antagonists like this compound critical for dissecting these complex processes.[1][2][3][7]

Pharmacological Profile: Quantitative Data

The pharmacological characteristics of this compound have been determined through a series of in vitro and in vivo studies. This section summarizes the key quantitative data, providing a clear comparison of its binding affinity and functional potency.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor | Ligand | Kᵢ (nM) | Selectivity (fold) |

| Kappa (κ) | This compound | 1.72 | - |

| Mu (μ) | This compound | 25.8 | 15 (κ/μ) |

| Delta (δ) | This compound | 1060 | 616 (κ/δ) |

Data compiled from Casal-Dominguez et al., 2014.[4][5]

Table 2: Functional Antagonist Potency of this compound

| Preparation | Agonist | Antagonist | pA₂ |

| Guinea Pig Ileum | U50,488 | This compound | 8.62 |

Data compiled from Casal-Dominguez et al., 2014.[4][5]

Signaling Pathways of the Kappa-Opioid Receptor

This compound exerts its effects by blocking the canonical signaling pathway of the kappa-opioid receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR).[6] Upon activation by an agonist, the KOR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. By antagonizing this receptor, this compound prevents these downstream effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and utilize this compound.

In Vitro Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of this compound for opioid receptors.

Methodology:

-

Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human kappa, mu, or delta opioid receptor are cultured and harvested.

-

Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is resuspended in fresh buffer and protein concentration is determined.

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate cell membranes with a fixed concentration of the radioligand [³H]diprenorphine and varying concentrations of this compound.

-

Total binding is determined in the absence of any competing ligand, and non-specific binding is determined in the presence of a high concentration of a non-labeled opioid antagonist (e.g., naloxone).

-

Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The filters are then placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]diprenorphine).

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Isolated Tissue Bioassays

These ex vivo assays assess the functional antagonist activity of this compound.

4.2.1. Guinea Pig Ileum Bioassay (Kappa Receptor Activity)

Methodology:

-

Tissue Preparation: A segment of the guinea pig ileum is dissected and mounted in an organ bath containing Krebs physiological solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Stimulation: The tissue is subjected to electrical field stimulation to induce twitch contractions, which are mediated by the release of acetylcholine.

-

Agonist Concentration-Response: A cumulative concentration-response curve is generated for a KOR agonist (e.g., U50,488) to determine its potency in inhibiting the electrically induced contractions.

-

Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a specific period.

-

Repeat Agonist Response: The agonist concentration-response curve is repeated in the presence of this compound.

-

Data Analysis: The rightward shift in the agonist concentration-response curve caused by this compound is used to calculate the pA₂ value, a measure of its antagonist potency, using Schild analysis.

4.2.2. Mouse Vas Deferens Bioassay (Mu and Delta Receptor Activity)

A similar protocol to the guinea pig ileum assay is followed, but using the mouse vas deferens. This tissue is sensitive to mu and delta-opioid receptor agonists (e.g., DAMGO and DPDPE, respectively), allowing for the assessment of this compound's selectivity by determining its lack of antagonist activity at these receptors.[5]

In Vivo Behavioral Assays

These assays are used to evaluate the effects of this compound on complex behaviors in animal models.

4.3.1. U50,488-Induced Antinociception (Tail-Withdrawal Assay)

This assay assesses the in vivo antagonist activity of this compound against a KOR-mediated physiological response.

Methodology:

-

Animal Acclimation: Mice are acclimated to the testing environment and handling procedures.

-

Baseline Measurement: The baseline latency for the mouse to withdraw its tail from a warm water bath (e.g., 52°C) is measured.

-

Drug Administration: Animals are pre-treated with either vehicle or this compound at various doses.

-

Agonist Challenge: After a specific pre-treatment time, the KOR agonist U50,488 is administered to induce antinociception (an increase in tail-withdrawal latency).

-

Post-treatment Measurement: The tail-withdrawal latency is measured again at various time points after U50,488 administration.

-

Data Analysis: The ability of this compound to block the antinociceptive effect of U50,488 is quantified and compared across different doses and time points.

4.3.2. Other Potential Behavioral Assays

-

Conditioned Place Preference/Aversion: To investigate the role of the KOR system in reward and aversion.

-

Forced Swim Test: To assess antidepressant-like effects of KOR antagonism.

-

Elevated Plus Maze: To evaluate anxiolytic-like effects.

-

In Vivo Microdialysis: To measure the effect of this compound on neurotransmitter levels in specific brain regions.

Applications in Neuroscience Research

This compound's unique pharmacological profile makes it a powerful tool for a variety of neuroscience research applications:

-

Dissecting the Role of the KOR System: Its selectivity allows for the specific investigation of the KOR system's involvement in various physiological and pathological processes.

-

Studying Mood and Affective Disorders: Given the role of the KOR system in stress and anhedonia, this compound can be used in animal models of depression and anxiety to explore the therapeutic potential of KOR antagonism.[1][3]

-

Addiction Research: The KOR system is known to modulate the rewarding effects of drugs of abuse. This compound can be used to investigate how blocking KOR signaling affects drug-seeking and relapse behaviors.[7]

-

Pain Research: By selectively blocking KORs, this compound can help elucidate the specific contribution of this receptor subtype to different pain modalities.

-

Understanding Learning and Memory: The KOR system has been implicated in cognitive processes, and this compound can be a tool to explore its role in learning and memory formation.

Conclusion

This compound is a potent, selective, and shorter-acting kappa-opioid receptor antagonist that serves as an invaluable tool for the neuroscience research community. Its well-characterized pharmacological profile, combined with the detailed experimental protocols provided in this guide, enables researchers to precisely investigate the multifaceted roles of the KOR system in health and disease. The continued use of this compound in preclinical studies will undoubtedly contribute to a deeper understanding of the brain and the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A systematic review on the kappa opioid receptor and its ligands: New directions for the treatment of pain, anxiety, depression, and drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of this compound: a novel potent selective κ-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Characterization of this compound: A Novel Potent Selective κ-Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

investigating the pharmacokinetics of BU09059

An In-Depth Technical Guide to the Pharmacokinetics of BU09059

Introduction

This compound is a novel, potent, and selective antagonist of the kappa-opioid receptor (KOR).[1][2] It was developed as an analog of JDTic, a well-known KOR antagonist, with the goal of achieving a shorter duration of action.[1] Prototypical KOR antagonists like JDTic and norbinaltorphimine (B1679850) (norBNI) exhibit unusually long-lasting effects, with receptor blockade persisting for weeks after a single dose, which can be a significant limitation for therapeutic development.[3][4] this compound was designed using "soft-drug" principles, incorporating a potentially metabolically labile ester group to facilitate faster clearance and a more reversible pharmacodynamic profile.[3][4]

This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound. It is intended for researchers, scientists, and drug development professionals investigating the role of the KOR system in various physiological and pathological processes.

Mechanism of Action

This compound functions as a competitive antagonist at the kappa-opioid receptor. The KOR is a G protein-coupled receptor (GPCR) that is preferentially coupled to the Gi/o family of G proteins.[4][5] The endogenous ligands for the KOR are dynorphins, neuropeptides that are released in response to stress.[4][6] Upon activation by an agonist, the KOR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling is associated with dysphoria, aversion, and the negative affective states that can drive substance misuse and mood disorders.[4][7] By blocking this receptor, this compound prevents the actions of dynorphins and other KOR agonists, making it a promising candidate for the treatment of depression, anxiety, and addiction.[3][7]

Pharmacodynamic Profile

Receptor Binding and Selectivity

This compound exhibits high affinity for the kappa-opioid receptor with excellent selectivity over mu (μ) and delta (δ) opioid receptors.[4] Competitive radioligand binding assays have demonstrated a nanomolar affinity for the KOR. Its selectivity for the KOR over the δ-receptor is particularly noteworthy, far exceeding that of standard antagonists like norBNI and GNTI.[4]

| Parameter | κ-Receptor (KOR) | μ-Receptor (MOR) | δ-Receptor (DOR) | Selectivity (Fold) | Reference |

| Binding Affinity (Ki) | 1.72 nM | 26.5 nM | 1060 nM | κ/μ: 15κ/δ: 616 | [1][8] |

| Functional Antagonism (pA2) | 8.62 | Negligible Antagonist Action | Negligible Antagonist Action | N/A | [3][4][9] |

Table 1: Receptor Binding and Functional Antagonism Profile of this compound.

In Vivo Efficacy and Duration of Action

In vivo studies in mice have confirmed the potent KOR antagonist activity of this compound. It effectively blocks the antinociceptive effects induced by the KOR agonist U50,488 in the warm-water tail-withdrawal assay.[4] A key feature of this compound is its significantly shorter duration of action compared to other selective KOR antagonists. While the effects of norBNI can last for weeks, the antagonist activity of this compound is rapid in onset, peaks at 24 hours, and is substantially diminished by 7 days post-administration.[4]

| Dose (IP, Mice) | Onset of Action | Peak Effect | Duration of Significant Effect | Key Finding | Reference |

| 3 and 10 mg/kg | 1 hour | 24 hours | < 7 days | Significantly shorter duration than norBNI. | [4][6] |

| 1, 3.2, 10 mg/kg | N/A | N/A | N/A | No adverse behaviors observed over 48 hours. | [4][6] |